molecular formula C17H13NO5 B4049351 (3E)-5-(3,4-dimethylphenyl)-3-[(5-nitrofuran-2-yl)methylidene]furan-2-one

(3E)-5-(3,4-dimethylphenyl)-3-[(5-nitrofuran-2-yl)methylidene]furan-2-one

Cat. No.: B4049351
M. Wt: 311.29 g/mol
InChI Key: RCBZOXUWMQBZKD-MDWZMJQESA-N
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Description

(3E)-5-(3,4-dimethylphenyl)-3-[(5-nitrofuran-2-yl)methylidene]furan-2-one is a complex organic compound with a unique structure that includes a furan ring, a nitrofuran moiety, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-5-(3,4-dimethylphenyl)-3-[(5-nitrofuran-2-yl)methylidene]furan-2-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzaldehyde with 5-nitrofuran-2-carbaldehyde in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. Catalysts such as Ru/Al2O3 in toluene have been reported to be effective in similar synthetic processes . The reaction parameters, including temperature, oxygen flow rate, and catalyst loading, are optimized to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

(3E)-5-(3,4-dimethylphenyl)-3-[(5-nitrofuran-2-yl)methylidene]furan-2-one can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(3E)-5-(3,4-dimethylphenyl)-3-[(5-nitrofuran-2-yl)methylidene]furan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: Its unique structure may offer therapeutic benefits, particularly in the development of antimicrobial and anticancer agents.

    Industry: The compound can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (3E)-5-(3,4-dimethylphenyl)-3-[(5-nitrofuran-2-yl)methylidene]furan-2-one involves its interaction with molecular targets such as enzymes and receptors. The nitrofuran moiety can participate in redox reactions, leading to the generation of reactive oxygen species that can damage cellular components. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-5-(3,4-dimethylphenyl)-3-[(5-nitrofuran-2-yl)methylidene]furan-2-one is unique due to its combination of a furan ring, nitrofuran moiety, and dimethylphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(3E)-5-(3,4-dimethylphenyl)-3-[(5-nitrofuran-2-yl)methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5/c1-10-3-4-12(7-11(10)2)15-9-13(17(19)23-15)8-14-5-6-16(22-14)18(20)21/h3-9H,1-2H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBZOXUWMQBZKD-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=C/C(=C\C3=CC=C(O3)[N+](=O)[O-])/C(=O)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3E)-5-(3,4-dimethylphenyl)-3-[(5-nitrofuran-2-yl)methylidene]furan-2-one
Reactant of Route 2
(3E)-5-(3,4-dimethylphenyl)-3-[(5-nitrofuran-2-yl)methylidene]furan-2-one
Reactant of Route 3
(3E)-5-(3,4-dimethylphenyl)-3-[(5-nitrofuran-2-yl)methylidene]furan-2-one
Reactant of Route 4
(3E)-5-(3,4-dimethylphenyl)-3-[(5-nitrofuran-2-yl)methylidene]furan-2-one
Reactant of Route 5
(3E)-5-(3,4-dimethylphenyl)-3-[(5-nitrofuran-2-yl)methylidene]furan-2-one
Reactant of Route 6
(3E)-5-(3,4-dimethylphenyl)-3-[(5-nitrofuran-2-yl)methylidene]furan-2-one

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